(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15717423
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16FN5O2S |
|---|---|
| Molecular Weight | 409.4 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C20H16FN5O2S/c1-12-18(24-23-15-7-5-14(21)6-8-15)19(27)26(25-12)20-22-17(11-29-20)13-3-9-16(28-2)10-4-13/h3-11,25H,1-2H3 |
| Standard InChI Key | QDZWRNLZHQZOCF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)OC)N=NC4=CC=C(C=C4)F |
Introduction
The compound (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule belonging to the pyrazolone class, which is often studied for its potential biological activities. This compound combines a hydrazinylidene moiety with a thiazolyl group, suggesting possible applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Synthesis and Characterization
The synthesis of such pyrazolone derivatives often involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) are commonly used for purity assessment and structural elucidation.
Synthesis Methods
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Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as hydrazinylidene-3-oxoesters, with hydrazines.
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Azo Coupling: Another approach is the azo coupling of pyrazol-5-oles with aryldiazonium chlorides.
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Retrosynthetic Analysis: This method involves breaking down the target compound into simpler precursors to identify viable synthetic pathways.
Biological Activities
Pyrazolone derivatives, including those with hydrazinylidene and thiazolyl moieties, are often studied for their potential anti-inflammatory and analgesic properties. The specific biological activities of (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one would depend on its structural features and functional groups.
Data Table for Similar Compounds
Given the lack of specific data for the compound , a table summarizing properties of similar compounds can provide context:
| Compound | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| (4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C19H18ClFN3OS | Calculated based on formula | Anti-inflammatory, Analgesic |
| (4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-imino-4,5-dihydro-1H-pyrazol-3-amine | C9H9FN6 | 220.211 g/mol | Potential therapeutic applications |
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